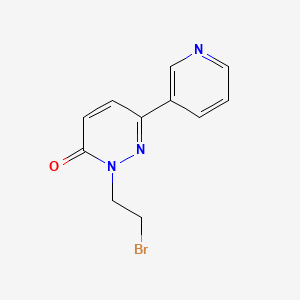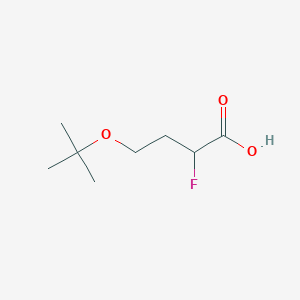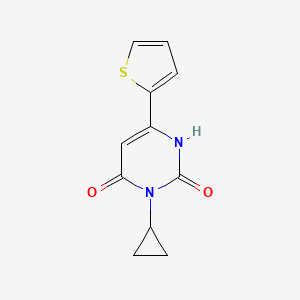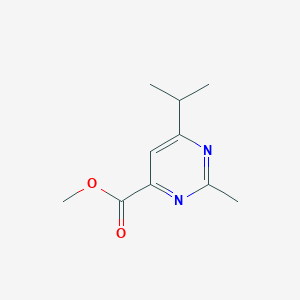![molecular formula C12H17N5 B1491635 2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide CAS No. 2098091-40-6](/img/structure/B1491635.png)
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
描述
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a useful research compound. Its molecular formula is C12H17N5 and its molecular weight is 231.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, influencing cellular processes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit potent biological activity, suggesting that they can have significant molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
生化分析
Biochemical Properties
2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as kinases and phosphatases, modulating their activity and influencing various signaling pathways. Additionally, this compound binds to specific proteins, altering their conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, this compound affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway, leading to altered gene expression and metabolic changes. These cellular effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors. For instance, it inhibits the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s therapeutic potential and its impact on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of optimizing dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been found to modulate the activity of cytochrome P450 enzymes, influencing the metabolism of other drugs and endogenous compounds . Additionally, it affects the levels of key metabolites such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NAD+), impacting cellular energy balance and redox status. Understanding these metabolic interactions is crucial for predicting potential drug-drug interactions and optimizing therapeutic strategies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments, such as the nucleus and mitochondria, by targeting signals and post-translational modifications . In the nucleus, it can interact with transcription factors and influence gene expression, while in the mitochondria, it can affect cellular energy metabolism. Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
2-(6-cyclopentylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-11(14)8-16-5-6-17-12(16)7-10(15-17)9-3-1-2-4-9/h5-7,9H,1-4,8H2,(H3,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNBVYRAIAFSLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=CN(C3=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(difluoromethyl)-1H-pyrazol-1-yl]piperidine hydrochloride](/img/structure/B1491554.png)
![(2E)-3-[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1491555.png)
![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)



![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)

amine hydrochloride](/img/structure/B1491568.png)


![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)

